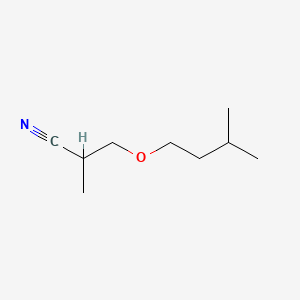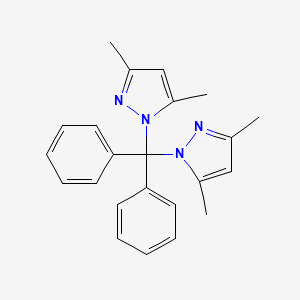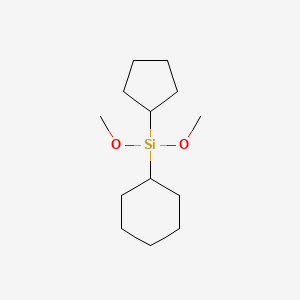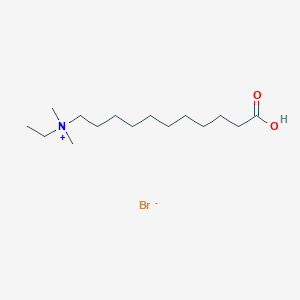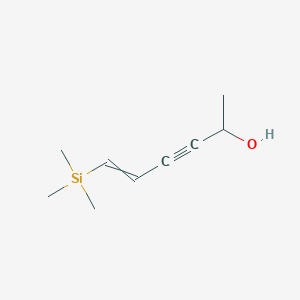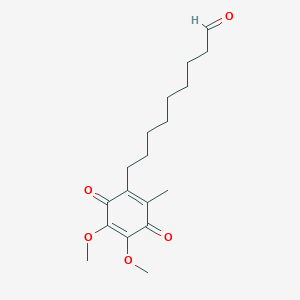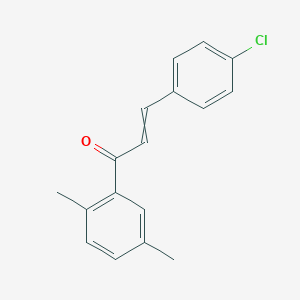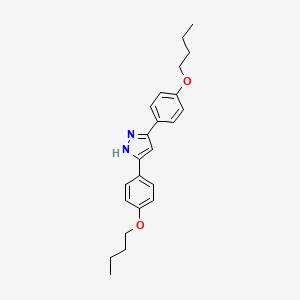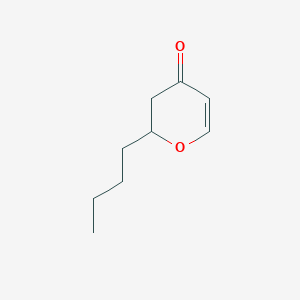
4H-Pyran-4-one, 2-butyl-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one, 2-butyl-2,3-dihydro- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This specific compound, with its unique structure, has various applications in scientific research and industry.
准备方法
The synthesis of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- can be achieved through several methods. One common approach involves the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with a range of unactivated carbonyl compounds and imines. This reaction proceeds under remarkably mild conditions at room temperature and in the absence of Lewis acid catalysts . Another method involves a metal-free, p-toluenesulfonic acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones, which provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions .
化学反应分析
4H-Pyran-4-one, 2-butyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyrans.
科学研究应用
4H-Pyran-4-one, 2-butyl-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic applications due to its biological activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- involves its interaction with various molecular targets and pathways. Its biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from its interaction with bacterial cell membranes, disrupting their integrity and function .
相似化合物的比较
4H-Pyran-4-one, 2-butyl-2,3-dihydro- can be compared with other similar compounds such as:
2H-Pyran: Another member of the pyran family, differing in the position of the hydrogen atom.
4H-Pyran-4-one: The parent compound without the butyl and dihydro modifications.
2,3-Dihydro-4H-pyran-4-one: A closely related compound with similar chemical properties. The uniqueness of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- lies in its specific substitutions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
159455-03-5 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-butyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-9-7-8(10)5-6-11-9/h5-6,9H,2-4,7H2,1H3 |
InChI 键 |
JXBCBVFEKPPODV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC(=O)C=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
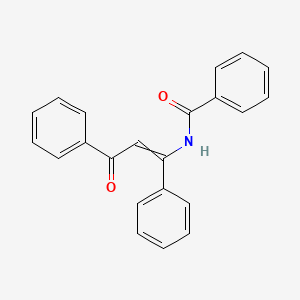
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
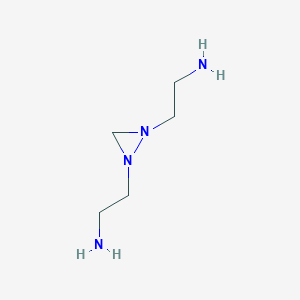
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
